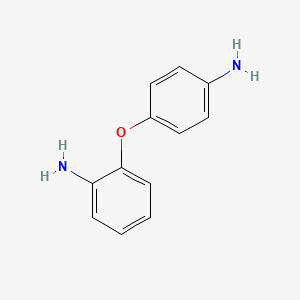
2-(4-Aminophenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenoxy)aniline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
A. Synthesis of Hypoglycemic Agents
Recent studies have demonstrated that 2-(4-Aminophenoxy)aniline can serve as a crucial building block for the synthesis of novel dual hypoglycemic agents. The compound is synthesized through a straightforward alkylation process followed by selective reduction, yielding high-purity products. These compounds exhibit potential as anti-diabetic agents by activating dual targets, Glucokinase (GK) and Peroxisome proliferator-activated receptor gamma (PPARγ) .
B. Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Another significant application is in the development of nNOS inhibitors, which are vital for treating neurodegenerative disorders linked to excessive nitric oxide production. The incorporation of phenyl ether and aniline moieties in synthesized compounds enhances their potency and selectivity against nNOS while minimizing off-target interactions with other central nervous system receptors . This structural modification has led to promising candidates with improved bioavailability and cell permeability.
Material Science Applications
A. Polyimide Synthesis
This compound is also utilized in synthesizing polyimides, which are high-performance polymers known for their thermal stability and low dielectric properties. These polymers are critical in applications such as electronics and aerospace due to their excellent mechanical properties and resistance to extreme temperatures . The compound acts as a monomer that undergoes polymerization with carboxylic acid or dianhydride building blocks, resulting in materials suitable for high-frequency communication substrates and fuel cell membranes.
B. Organic Light Emitting Diodes (OLEDs)
In the realm of optoelectronics, derivatives of this compound have been explored for their photoluminescent properties in OLED applications. When reacted with dialdehyde building blocks, these derivatives exhibit blue photoluminescence, making them suitable candidates for light-emitting devices . The ability to modify these compounds further enhances their applicability in developing advanced organic electronic materials.
Analytical Chemistry Applications
A. Aldehyde Detection
The compound has been employed as a mass tag for detecting aldehydes through its aniline functional group. This application highlights the versatility of this compound in analytical chemistry, providing a means to selectively label and quantify aldehyde-containing compounds .
Summary of Findings
The following table summarizes the key applications of this compound across various fields:
Eigenschaften
CAS-Nummer |
30202-85-8 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
2-(4-aminophenoxy)aniline |
InChI |
InChI=1S/C12H12N2O/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,13-14H2 |
InChI-Schlüssel |
LNLFBTIJJNGBQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















